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Compound Name: D-(+)-Cellohexose Eicosaacetate

Cat. No.: B12430889
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Abstract

This technical guide provides a comprehensive overview of the structural characterization of D-
(+)-Cellohexose Eicosaacetate, a fully acetylated derivative of cellohexaose. D-(+)-
Cellohexose Eicosaacetate (CAS 355012-91-8) is an oligosaccharide of interest for its
potential applications as an enzyme inhibitor in the study of diabetes, cancer, and inflammatory
disorders.[1] This document outlines the key physicochemical properties and provides detailed
experimental protocols for its characterization using modern analytical techniques. Due to the
limited availability of specific experimental data for this exact compound in public literature, this
guide presents representative data and methodologies based on the analysis of closely related
acetylated cello-oligosaccharides. The information herein is intended to serve as a valuable
resource for researchers engaged in the synthesis, analysis, and application of acetylated
carbohydrates.

Physicochemical Properties

D-(+)-Cellohexose Eicosaacetate is a white to off-white powder. Its fundamental properties
are summarized in the table below.
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Property Value Reference
CAS Number 355012-91-8 [11[2]
Molecular Formula C76H102051 [1][2]
Molecular Weight 1831.59 g/mol [1]
Appearance White to off-white powder Inferred

Soluble in chlorinated solvents

(e.g., chloroform,

Solubilit dichloromethane), moderately Inferred from acetylated
olubili
Y soluble in polar aprotic oligosaccharides
solvents (e.g., DMSO, DMF),
and insoluble in water.
Storage Temperature 4°C [2]

Structural Elucidation

The definitive structure of D-(+)-Cellohexose Eicosaacetate is determined through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of acetylated
oligosaccharides, providing information on the monomer composition, glycosidic linkages, and
the sites of acetylation.

Representative Quantitative Data:

The following table summarizes the expected *H and 3C NMR chemical shifts for the key
structural motifs in D-(+)-Cellohexose Eicosaacetate, dissolved in CDCIs. These are
representative values based on data for similar peracetylated oligosaccharides.
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Assignment 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Anomeric Protons (H-1) 45-52 98 - 102
Ring Protons (H-2 to H-6) 35-55 60 - 80
Acetyl Methyl Protons (-
19-22 20-22
COCHs)
Acetyl Carbonyl Carbons (- )
Not applicable 169 - 172

COCHs3)

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring and processing NMR data for D-(+)-Cellohexose
Eicosaacetate is depicted below.

Sample Preparation

0.6 mL CDCI3
Data Acquisition
1020 mg o ) Celheose jssolve 500 MHz NMR Spectrometer ‘4»‘ Acquire 10 H Spectrum }—»‘ Acquire 1D 5C Spectrum ‘4»‘ Acquire 2D Specira
cosaacetate

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

o Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated
chloroform (CDCIs). Vortex the mixture until the sample is fully dissolved. Transfer the
solution to a 5 mm NMR tube.

o Data Acquisition: Acquire NMR spectra on a 500 MHz (or higher) spectrometer. Standard
experiments include 1D *H, 1D 3C, and 2D correlation experiments such as COSY
(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
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o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, and baseline correction.

o Spectral Analysis: Integrate the *H NMR spectrum to determine the relative number of
protons. Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D
spectra. The connectivity established from COSY and HSQC spectra will confirm the
cellohexaose backbone and the positions of the acetate groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of D-(+)-Cellohexose
Eicosaacetate and to confirm its composition through fragmentation analysis. Electrospray
ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization

techniques for acetylated oligosaccharides.
Representative Quantitative Data:

The following table outlines the expected major ions in the mass spectrum of D-(+)-
Cellohexose Eicosaacetate.

lon m/z (calculated) Description

Sodium adduct of the intact

[M+Na]* 1854.58

molecule

Potassium adduct of the intact
[M+K]* 1870.55

molecule

Resulting from the neutral loss
Fragment lons Variable of acetic acid (60 Da) and

glycosidic bond cleavages.

Experimental Protocol: Mass Spectrometry

The general workflow for the mass spectrometric analysis of D-(+)-Cellohexose
Eicosaacetate is illustrated below.
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Sample Preparation

DHB Matrix (for MALDI)

1 mg/mL solution in
Methanol/Chloroform (1:1)
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Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

o Sample Preparation (MALDI): Prepare a 1 mg/mL solution of the sample in a 1:1 mixture of
methanol and chloroform. Prepare a saturated solution of a suitable matrix, such as 2,5-
dihydroxybenzoic acid (DHB), in the same solvent system. Mix the sample and matrix
solutions in a 1:1 ratio and spot onto a MALDI target plate. Allow the solvent to evaporate.

o Data Acquisition: Acquire mass spectra using a MALDI-Time-of-Flight (TOF) or an
Electrospray lonization-Quadrupole-Time-of-Flight (ESI-QTOF) mass spectrometer. Obtain a
full scan (MS?) spectrum to identify the molecular ions. Select the most abundant molecular
ion (e.g., [M+Na]*) for tandem MS (MS/MS) analysis to induce fragmentation.

o Data Analysis: Analyze the MS? spectrum to confirm the molecular weight of the compound.
Interpret the MS/MS spectrum to identify characteristic fragment ions. For acetylated
oligosaccharides, common fragmentation pathways include the neutral loss of acetic acid (60
Da) and glycosidic bond cleavages, which can help to confirm the sequence of the sugar
units.

Logical Relationship of Characterization Techniques

The structural characterization of D-(+)-Cellohexose Eicosaacetate follows a logical
progression where the results from one technique complement and confirm the findings of
another.
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Logical Flow of Structural Characterization

This workflow begins with the synthesis and purification of the target compound. Mass
spectrometry provides the initial and crucial confirmation of the molecular weight, verifying the
successful synthesis of the fully acetylated cellohexaose. Subsequently, NMR spectroscopy
provides detailed insights into the covalent structure, including the connectivity of the glucose
units and the location of the acetate groups, as well as the stereochemistry of the glycosidic
linkages. The combined data from both MS and NMR allows for the unambiguous elucidation of
the final structure.

Conclusion

The structural characterization of D-(+)-Cellohexose Eicosaacetate relies on a synergistic
application of mass spectrometry and NMR spectroscopy. While specific, publicly available
data for this compound is scarce, the methodologies and representative data presented in this
guide provide a robust framework for its analysis. The detailed protocols and workflows are
intended to assist researchers in the accurate and efficient structural determination of this and
other related acetylated oligosaccharides, thereby facilitating further investigation into their
biological activities and potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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